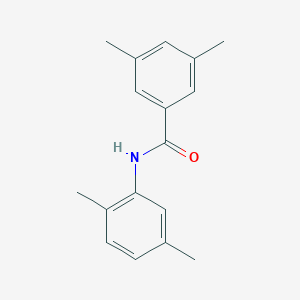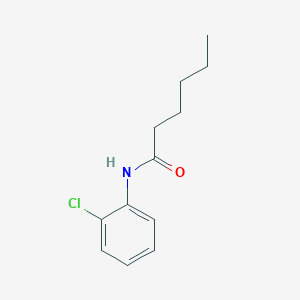
N-(2-chlorophenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)hexanamide, also known as Phenibut, is a nootropic drug that has gained popularity due to its potential to enhance cognitive function. It was first synthesized in the Soviet Union in the 1960s and has since been used as a prescription drug in Russia for the treatment of anxiety, insomnia, and other psychiatric disorders. Phenibut is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA) and is believed to act as a GABA receptor agonist.
Wirkmechanismus
N-(2-chlorophenyl)hexanamide is believed to act as a GABA receptor agonist, binding to GABA-B receptors in the brain. This results in an increase in GABA activity, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemische Und Physiologische Effekte
N-(2-chlorophenyl)hexanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved mood and motivation. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)hexanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. However, its effects can be highly variable and dependent on individual factors such as dosage and tolerance.
Zukünftige Richtungen
There are a number of potential future directions for research into N-(2-chlorophenyl)hexanamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has also been suggested that N-(2-chlorophenyl)hexanamide may have potential as a cognitive enhancer for healthy individuals. Further research is needed to fully understand the potential therapeutic effects of N-(2-chlorophenyl)hexanamide and its limitations.
Synthesemethoden
N-(2-chlorophenyl)hexanamide can be synthesized by the reaction of γ-butyrolactone with 2-amino-2-methyl-1-propanol, followed by reaction with 2-chlorobenzoyl chloride. The resulting compound is then hydrolyzed to yield N-(2-chlorophenyl)hexanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)hexanamide has been extensively studied for its potential therapeutic effects on anxiety, depression, and cognitive function. It has been shown to have anxiolytic and mood-enhancing effects, as well as improving memory and learning abilities. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Eigenschaften
CAS-Nummer |
21257-67-0 |
|---|---|
Produktname |
N-(2-chlorophenyl)hexanamide |
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)hexanamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
OAOTZYGOQZLYTH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=C1Cl |
Kanonische SMILES |
CCCCCC(=O)NC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



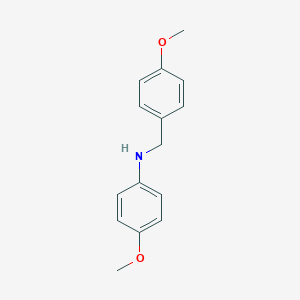
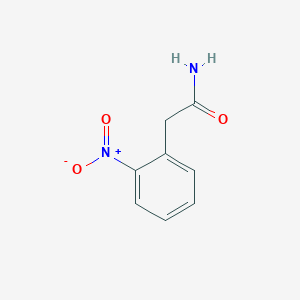
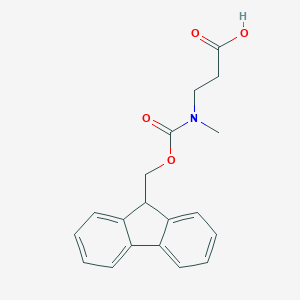
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

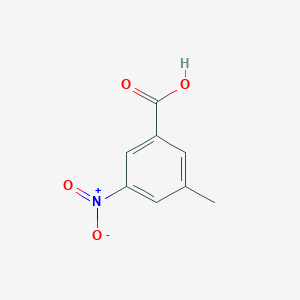
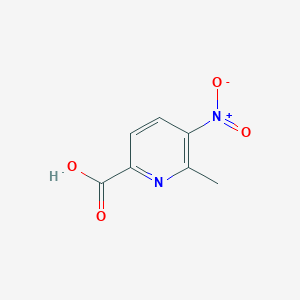
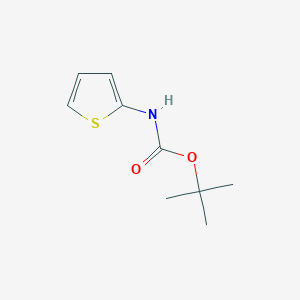
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
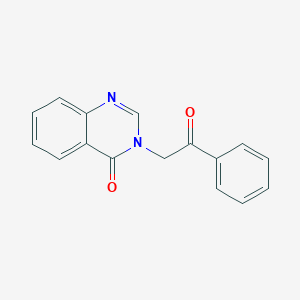
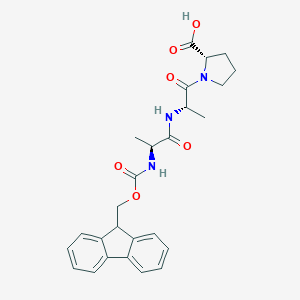
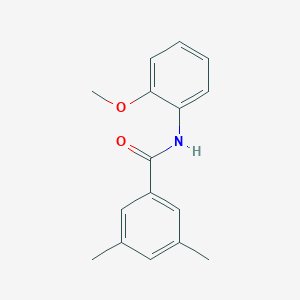
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
